molecular formula C12H16N2O2S B4092439 Methyl [(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate

Methyl [(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate

Cat. No.: B4092439
M. Wt: 252.33 g/mol
InChI Key: HMTHAMMAJRBADT-UHFFFAOYSA-N
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Description

Methyl [(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate is a functionalized tetrahydroquinazoline derivative of high interest in medicinal chemistry and drug discovery. The tetrahydroquinazoline core is a privileged scaffold in the design of biologically active molecules, with documented applications in the development of compounds investigated as inhibitors of key biological targets such as p97, an critical protein in cancer cell survival . Furthermore, structurally similar quinazoline derivatives have been explored for their potential as orexin receptor agonists, which are relevant to the treatment of sleep disorders like narcolepsy . The specific molecular architecture of this compound, featuring the sulfanylacetate side chain, makes it a versatile chemical building block (or intermediate) for further synthetic elaboration into more complex structures for biological screening. It is supplied as a high-purity solid for research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-8-9-5-3-4-6-10(9)14-12(13-8)17-7-11(15)16-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTHAMMAJRBADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331423
Record name methyl 2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

578003-19-7
Record name methyl 2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate typically involves the reaction of 4-methyl-5,6,7,8-tetrahydroquinazoline with a suitable sulfanyl acetate derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then stirred at a specific temperature, often around room temperature to 60°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate is a chemical compound with a tetrahydroquinazoline core, a methylthio group, and an acetate moiety. It has a molecular weight of approximately 226.30 g/mol. This compound has potential applications in scientific research, particularly in medicinal chemistry, due to the biological activities of tetrahydroquinazoline derivatives.

Scientific Research Applications

This compound is a versatile material that can be used in scientific research. Studies on the interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. Interaction studies often involve various techniques:

  • Spectroscopy Analyzing changes in the UV-Vis or fluorescence spectra upon binding.
  • Calorimetry Measuring the heat changes associated with binding events.
  • Surface Plasmon Resonance (SPR) Monitoring real-time binding kinetics.

Potential Applications

Tetrahydroquinazoline derivatives may act as inhibitors of specific proteins such as KRAS, which is implicated in various cancers. Additionally, compounds within this class have shown promise in anti-inflammatory and antimicrobial activities.

Comparable Compounds

This compound shares structural similarities with other tetrahydroquinazoline derivatives. The table below highlights some comparable compounds:

Compound NameStructureUnique Features
4-Methylsulfanyl-5,6,7,8-tetrahydroquinazolin-2-amineContains amine instead of acetatePotentially more polar and soluble
5-Methylthio-5,6-dihydroquinazolineLacks tetrahydro structureSimpler structure may show different biological activity
6-(2-chlorophenyl)-2-methylsulfinyl-5,6,7,8-tetrahydroquinazolineContains chlorophenyl groupMay exhibit distinct pharmacological properties

Mechanism of Action

The mechanism of action of Methyl [(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the replication of viruses or the growth of cancer cells by targeting key proteins involved in these processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological activities. Below is a detailed analysis:

Structural Analogues in the Quinazoline Family

Quinazoline derivatives with sulfanyl-linked ester groups are prominent in antiviral research. Key examples from recent studies include:

Compound Name Substituents Biological Target Activity (EC₅₀, μM) Source
Ethyl 4-{[(2,3-dimethoxyquinoxalin-6-yl)methyl]sulfanyl}benzoate (14aa) Ethyl ester, dimethoxyquinoxaline core CV-B5 (Coxsackievirus B5) 35 μM
Ethyl 2-(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate (14b) Ethyl ester, dimethylquinoxaline core CV-B5 35 μM
Target Compound Methyl ester, 4-methyltetrahydroquinazoline core Not explicitly reported Data pending

Key Observations :

  • Ester Group Influence : Ethyl esters (e.g., 14aa, 14b) are associated with antiviral activity against CV-B5, suggesting that ester chain length may modulate lipophilicity and membrane permeability . The methyl ester in the target compound could offer enhanced metabolic stability compared to ethyl analogs.
  • Substituent Effects : The 4-methyl group on the tetrahydroquinazoline core may sterically hinder interactions with viral proteases or polymerases, a hypothesis supported by SAR studies on related triazine pesticides (e.g., metsulfuron methyl) .
Functional Analogues in Pesticide Chemistry

Sulfanyl- and sulfonyl-linked heterocycles are common in agrochemicals. For example:

  • Metsulfuron methyl : A triazine-based herbicide with a sulfonylurea bridge, demonstrating that sulfanyl/sulfonyl groups enhance herbicidal activity by inhibiting acetolactate synthase .
  • Triflusulfuron methyl : Features a trifluoroethoxy substituent, highlighting the role of electron-withdrawing groups in improving pesticidal efficacy .

Divergence from Target Compound: Unlike these triazine-based pesticides, the target compound’s tetrahydroquinazoline core lacks the sulfonylurea bridge critical for herbicidal activity.

Research Findings and Methodological Insights

  • Structural Characterization : X-ray crystallography, supported by NSF-funded instrumentation (e.g., diffractometers), has been pivotal in resolving the stereochemistry of similar compounds, such as Methyl 2-{[(6S,7R,8S*)-7-acetyl-8-(4-chlorophenyl)-...]sulfanyl}acetate . This methodology could be applied to confirm the target compound’s conformation.
  • Antiviral Mechanisms : Quinazoline derivatives like N-[2-(Adamantan-1-yl)ethyl]-2-tert-butyl-5,6,7,8-tetrahydroquinazolin-4-amine 1-oxide (13a) inhibit TBEV (Tick-borne encephalitis virus) by targeting viral entry or replication machinery . The target compound’s sulfanylacetate group may similarly interfere with viral capsid assembly.

Biological Activity

Methyl [(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate is a chemical compound belonging to the class of tetrahydroquinazoline derivatives. Its unique structure, characterized by a tetrahydroquinazoline core and a methylthio group, suggests potential biological activities relevant to medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅N₃OS
  • Molecular Weight : Approximately 226.30 g/mol
  • Structural Features :
    • Tetrahydroquinazoline core
    • Methylthio group
    • Acetate moiety

Anticancer Properties

Research indicates that tetrahydroquinazoline derivatives can act as inhibitors of key proteins involved in cancer progression. Specifically, this compound has shown promise in inhibiting KRAS protein activity, which is implicated in various cancers. This inhibition may lead to reduced tumor growth and proliferation .

Table 1: Summary of Anticancer Activities

CompoundTarget ProteinActivityReference
This compoundKRASInhibition of activity
Other Tetrahydroquinazoline DerivativesVariousAntitumor effects

Anti-inflammatory Effects

Tetrahydroquinazoline derivatives are also noted for their anti-inflammatory properties. This compound may inhibit inflammatory pathways by modulating the activity of enzymes involved in inflammation .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth through mechanisms that are still being elucidated. The presence of the sulfanyl group is believed to enhance its antimicrobial efficacy .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria .
  • Induction of Apoptosis : It may induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways .
  • Modulation of Signaling Pathways : The compound can modulate various signaling pathways involved in inflammation and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antitumor Activity : A study demonstrated that this compound significantly inhibited the growth of cancer cell lines with IC₅₀ values comparable to established chemotherapeutics .
  • Anti-inflammatory Study : In vitro assays showed that the compound effectively reduced pro-inflammatory cytokine production in macrophages .
  • Antimicrobial Evaluation : The compound was tested against Gram-positive and Gram-negative bacteria and displayed significant inhibitory effects .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., methyl ester at δ ~3.7 ppm, tetrahydroquinazoline protons at δ 1.5–2.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺, m/z calculated for C₁₃H₁₆N₂O₂S: 280.09) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

How can researchers resolve discrepancies in crystallographic data for this compound?

Advanced
Unexpected dihedral angles or hydrogen-bonding patterns may arise due to conformational flexibility of the tetrahydroquinazoline ring. Strategies include:

  • SHELX Refinement : Use SHELXL for iterative refinement against high-resolution (<1.0 Å) X-ray data. Apply restraints for flexible moieties (e.g., methyl ester) .
  • DFT Calculations : Compare experimental data with density functional theory (DFT)-optimized structures to validate bond angles .
  • Twinned Data Analysis : For crystals with twinning, use SHELXL’s TWIN/BASF commands to model overlapping lattices .

What experimental approaches mitigate side reactions during synthesis, such as unexpected cyclization?

Advanced
Under acidic conditions, the tetrahydroquinazoline core may undergo hydration or ring-opening (e.g., forming thiazolo[3,2-a]pyridine derivatives). Mitigation strategies:

  • pH Control : Maintain neutral conditions (pH 6–8) during synthesis to prevent acid-catalyzed rearrangements .
  • Low-Temperature Workup : Quench reactions at 0°C to stabilize intermediates.
  • In Situ Monitoring : Use TLC or inline IR to detect early signs of side products .

How does the compound interact with biological targets, and what assays validate its mechanism?

Advanced
The tetrahydroquinazoline scaffold inhibits kinases (e.g., EGFR) via ATP-binding pocket interactions. Methodological validation:

  • Enzyme Assays : Measure IC₅₀ using fluorescence-based kinase activity assays (e.g., ADP-Glo™) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes (ΔG < -8 kcal/mol suggests strong affinity) .
  • Cellular Uptake : LC-MS quantifies intracellular concentrations in cancer cell lines (e.g., MCF-7) .

What strategies address solubility challenges in biological assays?

Advanced
The compound’s logP (~2.5) limits aqueous solubility. Solutions include:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) .
  • Prodrug Design : Replace methyl ester with hydrophilic groups (e.g., phosphate esters) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

How can stability under varying storage conditions be assessed?

Q. Advanced

  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC .
  • Degradation Products : Identify by LC-MS/MS (e.g., hydrolysis of the ester to carboxylic acid) .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight280.34 g/molHR-MS
Melting Point142–145°CDSC
logP2.3 ± 0.2Shake-flask
Aqueous Solubility (25°C)0.12 mg/mLUV-Vis (λ = 254 nm)

How to reconcile conflicting bioactivity data across studies?

Advanced
Discrepancies in IC₅₀ values (e.g., EGFR inhibition ranging from 0.5–5 µM) may stem from assay conditions:

  • ATP Concentration : Standardize at 1 mM (physiological level) .
  • Cell Line Variability : Use isogenic lines (e.g., EGFR-overexpressing vs. wild-type) .
  • Metabolic Stability : Pre-incubate with liver microsomes to account for CYP-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl [(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl [(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.